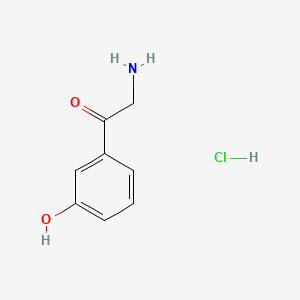
2-Amino-1-(3-hydroxyphenyl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-1-(3-hydroxyphenyl)ethanone;hydrochloride” is a chemical compound with the CAS Number: 71786-67-9 . It is also known as "2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride" . The molecular weight of this compound is 291.78 .
Synthesis Analysis
The synthesis of “2-Amino-1-(3-hydroxyphenyl)ethanone;hydrochloride” can be achieved by the conversion of the base with 35% ethanolic hydrogen chloride .Molecular Structure Analysis
The InChI code for “2-Amino-1-(3-hydroxyphenyl)ethanone;hydrochloride” is1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.16300 . It has a density of 1.228g/cm3 . The boiling point is 345.5ºC at 760 mmHg .Applications De Recherche Scientifique
Quorum Sensing Research
The compound is related to quorum sensing-regulated molecules, such as 2-amino acetophenone. It could be investigated for its effects on bacterial communication and biofilm formation, which has implications for understanding bacterial pathogenicity and developing anti-biofilm strategies .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in reactions with other molecules, such as hydroxylamine, to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s known that the compound can participate in the formation of oximes and hydrazones , which may have implications for various biochemical pathways.
Propriétés
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,10H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFQMJCHAKLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3'-hydroxy-acetophenone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)








![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)